Benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is a complex organic compound with the molecular formula C16H19NO4. This compound is part of the azabicyclo family, which is known for its unique bicyclic structure containing nitrogen. The presence of both formyl and hydroxy groups in the molecule makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the azabicyclo[2.2.2]octane core, followed by the introduction of the formyl and hydroxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Benzyl 3-carboxy-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate.
Reduction: Benzyl 3-hydroxymethyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The formyl and hydroxy groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The azabicyclo structure provides a rigid framework that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another azabicyclo compound with a different ring structure.
3-Formyl-4-hydroxybenzoic acid: Contains similar functional groups but lacks the bicyclic structure.
Uniqueness
Benzyl 3-formyl-4-hydroxy-2-azabicyclo[222]octane-2-carboxylate is unique due to its combination of a rigid bicyclic structure and multiple functional groups
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C16H19NO4/c18-10-14-16(20)8-6-13(7-9-16)17(14)15(19)21-11-12-4-2-1-3-5-12/h1-5,10,13-14,20H,6-9,11H2 |
InChI Key |
SNBJQGMEESHKGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N(C2C=O)C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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